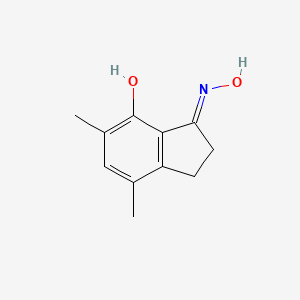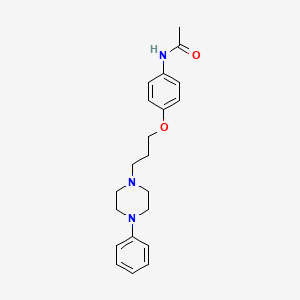
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves a multi-step process:
Preparation of Electrophiles: The initial step involves the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then reacted with phenyl piperazine in a polar aprotic medium, such as DMF, in the presence of a base like LiH.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research has shown its potential as an antibacterial and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism by which Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine ring enhances its bioactivity by facilitating positive interactions with these macromolecules . This interaction can modulate various biochemical pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-aminophenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-yl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Used in the treatment of certain bacterial infections.
Uniqueness
What sets Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- apart is its unique combination of a piperazine ring and a phenyl group, which enhances its bioactivity and potential therapeutic applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
85868-52-6 |
|---|---|
分子式 |
C21H27N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-19-8-10-21(11-9-19)26-17-5-12-23-13-15-24(16-14-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |
InChIキー |
KYJSZRFHGZEXQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


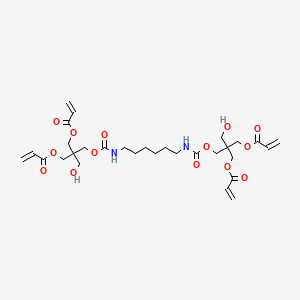
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
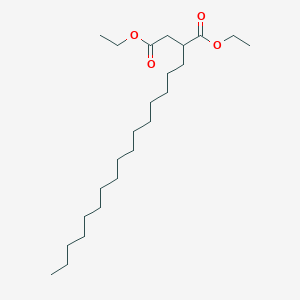
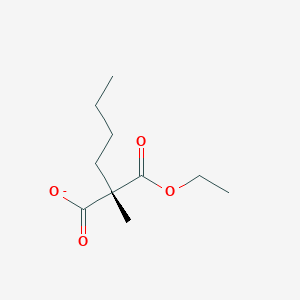
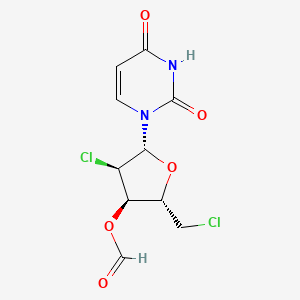
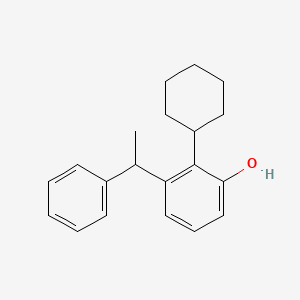
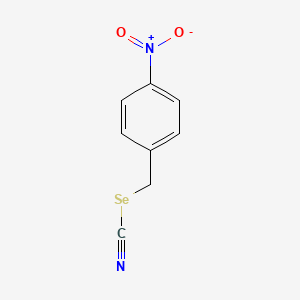

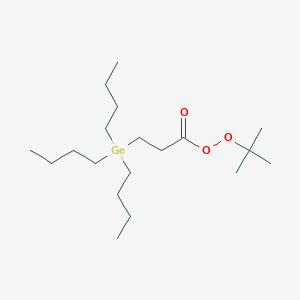

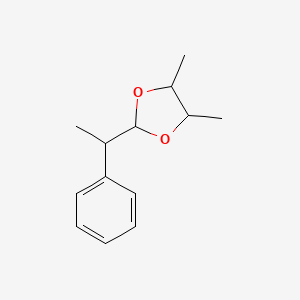
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

